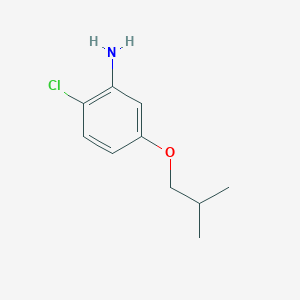![molecular formula C12H15ClN4 B12998768 5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B12998768.png)
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-benzo[d]imidazole and 4-methylpiperazine.
Reaction Conditions: The two starting materials are reacted under specific conditions to form the desired compound. For instance, the reaction may be carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-methylpiperazin-1-yl)aniline
- N-(3-((5-Chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide
Uniqueness
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities. Its combination of a chloro group and a piperazine moiety enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C12H15ClN4 |
|---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
6-chloro-2-(4-methylpiperazin-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
InChI Key |
KQZBERXDFXIJQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




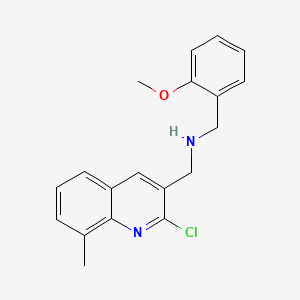
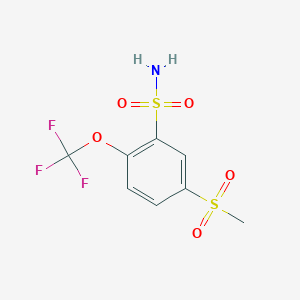
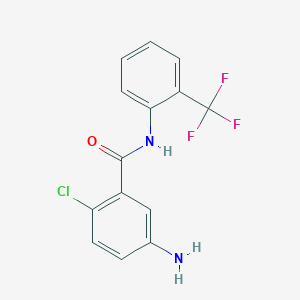
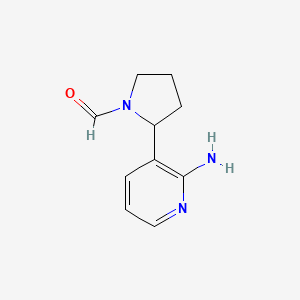


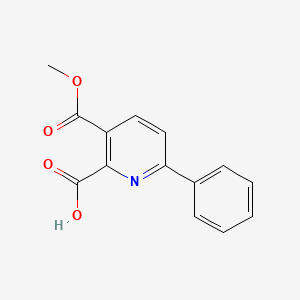

![2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12998746.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B12998750.png)

